2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE
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Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a chlorophenyl group, a nitro group, and an isoindole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. One common method includes the esterification of 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid with 2-(4-chlorophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, base catalysts like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The isoindole moiety can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Uniqueness
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both nitro and chlorophenyl groups allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H11ClN2O7 |
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Molecular Weight |
402.7 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C18H11ClN2O7/c19-11-6-4-10(5-7-11)14(22)9-28-15(23)8-20-17(24)12-2-1-3-13(21(26)27)16(12)18(20)25/h1-7H,8-9H2 |
InChI Key |
KLMIKWRBPAOHDV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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